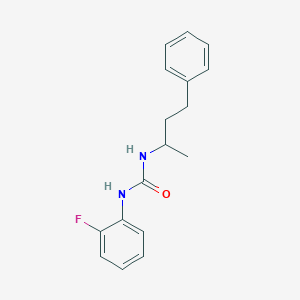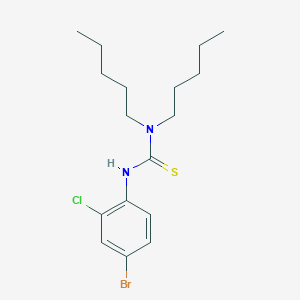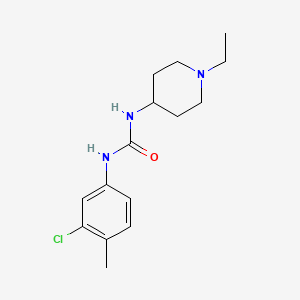![molecular formula C17H16Cl2N2O5S B4281045 5-[(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4281045.png)
5-[(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid
Descripción general
Descripción
5-[(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid, commonly known as DAPT, is a small molecule inhibitor that is widely used in scientific research. It is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the development of Alzheimer's disease. DAPT has been extensively studied for its ability to block the Notch signaling pathway, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
DAPT works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the cleavage of the Notch receptor. This cleavage is necessary for the activation of the Notch signaling pathway, which plays a crucial role in a variety of cellular processes. By inhibiting gamma-secretase, DAPT blocks the activation of the Notch signaling pathway, which leads to a variety of cellular effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of beta-amyloid plaque accumulation.
Biochemical and Physiological Effects:
DAPT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and survival in a variety of cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. In addition, DAPT has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. DAPT has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAPT has several advantages in laboratory experiments. It is a small molecule inhibitor that is easy to synthesize and has a high degree of specificity for gamma-secretase. DAPT is also relatively inexpensive compared to other inhibitors, which makes it an attractive option for researchers. However, DAPT does have some limitations in laboratory experiments. It has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its inhibitory effects. In addition, DAPT can have off-target effects, which can lead to unintended consequences in experiments.
Direcciones Futuras
There are several future directions for research on DAPT. One area of interest is the development of more potent and selective inhibitors of gamma-secretase. Another area of interest is the development of new therapies for Alzheimer's disease that target the Notch signaling pathway. In addition, there is interest in exploring the potential of DAPT as a therapeutic agent for other diseases, such as cancer and cardiovascular disease. Finally, there is interest in exploring the potential of DAPT as a tool for studying the Notch signaling pathway and its role in cellular processes.
Aplicaciones Científicas De Investigación
DAPT has been extensively studied for its ability to inhibit the Notch signaling pathway. This pathway plays a crucial role in the development of a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease. DAPT has been shown to be effective in blocking the proliferation and survival of cancer cells, as well as in inducing apoptosis in cancer cells. In addition, DAPT has been shown to be effective in reducing the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
5-[4-[(3,4-dichlorophenyl)sulfamoyl]anilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O5S/c18-14-9-6-12(10-15(14)19)21-27(25,26)13-7-4-11(5-8-13)20-16(22)2-1-3-17(23)24/h4-10,21H,1-3H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNBFYZQFYAUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4280978.png)


![N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4280997.png)
![N-benzyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4281002.png)
![2-[(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4281015.png)
![6-methyl-2-({[4-(2-methylbenzyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4281018.png)
![2-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4281027.png)
![[(2-{[3-(anilinocarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4281042.png)
![N-(3-chloro-4-methylphenyl)-N'-[4-(4-chlorophenoxy)phenyl]urea](/img/structure/B4281053.png)
![1-(2,6-dichlorobenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4281069.png)
![7-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4281075.png)